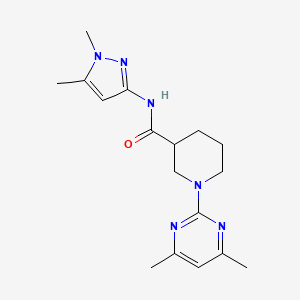![molecular formula C20H17FN2O4 B14935078 benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B14935078.png)
benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzyl group, a fluoro-substituted methoxyphenyl group, and a pyridazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluoro-Substituted Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated aromatic compounds.
Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions where benzyl halides react with the intermediate compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, fluorinated aromatic compounds for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Benzyl [3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Benzyl [3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Uniqueness
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to the presence of the fluoro-substituted methoxyphenyl group, which can impart specific electronic and steric properties
Eigenschaften
Molekularformel |
C20H17FN2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
benzyl 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C20H17FN2O4/c1-26-18-11-15(21)7-8-16(18)17-9-10-19(24)23(22-17)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
KLHQFOVIEBHLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)
![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)

![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14935060.png)
![N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B14935064.png)
![2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935073.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B14935075.png)
